Stereochemical Distinction from API
The primary differentiating characteristic of cis-Terbinafine Hydrochloride is its (Z)-stereochemical configuration, which contrasts with the (E)-configuration of the active pharmaceutical ingredient (API), trans-Terbinafine Hydrochloride . This fundamental difference is defined by the spatial arrangement of substituents across the carbon-carbon double bond and is responsible for the compound's distinct physical and chemical properties, making it a separable and identifiable impurity during synthesis and quality control [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (Z)-isomer |
| Comparator Or Baseline | (E)-isomer |
| Quantified Difference | Geometric isomerism (cis vs. trans) |
| Conditions | Structural analysis |
Why This Matters
This stereochemical difference is the basis for the compound's existence as a distinct chemical entity, enabling its specific identification, separation, and quantification as an impurity in the API, which is crucial for ensuring drug purity and patient safety.
- [1] US Patent US6770786B2. Process for preparing a substituted allylamine derivative and the salts thereof. Inventors: J. Koványi, L. Lax, M. Porcs-Makkay, G. Simig, B. Volk. Assignee: Egis Gyógyszergyár Rt. Publication Date: 2004-08-03. View Source
